Perfluorohexyloctane is a semifluorinated alkane that contains six perfluorinated carbon atoms and eight hydrogenated carbon atoms. It is an inert, slightly amphiphilic compound. Because it is a completely non-aqueous liquid, microbial growth is not possible; therefore, its drug products do not need to be combined with any preservative. Perfluorohexyloctane has been used in the field of ophthalmology as a vitreous substitute. It was approved by the FDA on May 18, 2023 for the treatment of dry eye disease.
C14H17F13
1-(Perfluorohexyl)octane
CAS No.: 133331-77-8
Cat. No.: VC21253128
Molecular Formula: F(CF2)6(CH2)8H
C14H17F13
Molecular Weight: 432.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 133331-77-8 |
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Molecular Formula | F(CF2)6(CH2)8H C14H17F13 |
Molecular Weight | 432.26 g/mol |
IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorotetradecane |
Standard InChI | InChI=1S/C14H17F13/c1-2-3-4-5-6-7-8-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h2-8H2,1H3 |
Standard InChI Key | WRYIIOKOQSICTB-UHFFFAOYSA-N |
SMILES | CCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES | CCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Introduction
Chemical Structure and Properties
1-(Perfluorohexyl)octane features a unique structure comprising six perfluorinated carbon atoms and eight hydrogenated carbon atoms . This distinctive molecular architecture creates a semifluorinated alkane with the chemical formula C14H17F13 . The compound is also identified by several synonyms including NOV03 and tetradecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- .
The physical and chemical properties of 1-(Perfluorohexyl)octane contribute significantly to its therapeutic efficacy. It possesses exceptionally low surface and interface tensions, allowing it to spread rapidly across the ocular surface . A crucial advantage in ophthalmic applications is its refractive index, which closely resembles that of water, minimizing visual disturbances during treatment .
Table 1.1: Physical and Chemical Properties of 1-(Perfluorohexyl)octane
Property | Value |
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Chemical Formula | C14H17F13 |
Average Molecular Weight | 432.269 |
Monoisotopic Weight | 432.112266666 |
Structure | Six perfluorinated carbon atoms and eight hydrogenated carbon atoms |
Surface Tension | Low |
Interface Tension | Low |
Refractive Index | Similar to water |
Water Solubility | Insoluble |
Mechanism of Action
The therapeutic effects of 1-(Perfluorohexyl)octane primarily revolve around its interactions with the tear film. Current research indicates that the compound mediates its actions primarily in the lipid layer and meibomian glands . Although the precise mechanism remains under investigation, evidence suggests that 1-(Perfluorohexyl)octane interacts with the air-liquid interface of the tear film to form a protective monolayer .
This monolayer serves a crucial function: preventing evaporation of the aqueous phase of tears . By stabilizing the lipid layer of the tear film, 1-(Perfluorohexyl)octane maintains tear film integrity and alleviates symptoms associated with dry eye disease . This mechanism is particularly relevant for treating dry eye disease linked to meibomian gland dysfunction (MGD), where excessive tear evaporation occurs due to deficiencies in the lipid layer .
Research has also revealed that 1-(Perfluorohexyl)octane possesses oxygen-carrying capacity, facilitating the delivery of nonreactive oxygen species to the cornea . This property contributes significantly to maintaining ocular surface health and enhances its therapeutic efficacy in dry eye treatment .
Clinical Applications
Treatment of Dry Eye Disease
1-(Perfluorohexyl)octane has received approval in the United States as a prescription medication for treating signs and symptoms of dry eye disease . The compound is formulated as a water-free, steroid-free, and preservative-free ophthalmic solution, positioning it as the first-in-class semifluorinated alkane for this indication .
Dry eye disease frequently correlates with meibomian gland dysfunction, resulting in accelerated tear evaporation . 1-(Perfluorohexyl)octane addresses this pathophysiology by stabilizing the lipid layer of the tear film and inhibiting tear evaporation through its monolayer formation at the air-liquid interface .
The efficacy of 1-(Perfluorohexyl)octane is supported by robust clinical evidence from multiple randomized controlled trials. In the landmark phase III GOBI and MOJAVE trials, adult patients with dry eye disease associated with meibomian gland dysfunction received one drop of 1-(Perfluorohexyl)octane ophthalmic solution in each eye four times daily over an 8-week period . These trials demonstrated statistically significant and clinically meaningful improvements compared to hypotonic saline (0.6%) .
Table 1.2: Clinical Outcomes from Studies on 1-(Perfluorohexyl)octane for Dry Eye Disease
Outcome Measure | Mean Difference (1-(Perfluorohexyl)octane vs. Control) |
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Eye Dryness Score (Visual Analogue Scale) | -6.12 ± 4.3 points |
Ocular Surface Disease Index | -2.8 ± 2.3 points |
Lipid Layer Thickness | 11.4 ± 10.4 μm |
Total Corneal Fluorescein Staining | -0.8 ± 0.3 points |
Tear Film Break-Up Time | -0.5 ± 0.4 seconds (in favor of control) |
Ocular Treatment-Emergent Adverse Events | -0.66 ± 1.7 |
Use in Retinal Surgery
Beyond its applications in dry eye disease, 1-(Perfluorohexyl)octane has demonstrated significant potential as a long-term internal tamponade agent in surgery for complicated retinal detachments . As a semifluorinated alkane that is heavier than water, it offers unique advantages in vitreoretinal procedures.
A clinical case series involving 23 consecutive eyes (23 patients) with complicated retinal detachment affecting the lower two quadrants of the fundus evaluated 1-(Perfluorohexyl)octane as a long-term internal tamponade following pars plana vitrectomy . The compound remained in situ for a mean duration of 76 days (range: 35-202 days) .
Follow-up assessments four weeks after the removal of 1-(Perfluorohexyl)octane revealed total retinal reattachment in 19 of 23 patients (82.6%), while three eyes experienced recurrence of retinal detachment, and one patient was lost to follow-up . The mean post-removal follow-up period was 97 days (range: 48 to 169 days) .
Table 1.3: Outcomes of 1-(Perfluorohexyl)octane as Internal Tamponade in Retinal Surgery
Outcome | Result |
---|---|
Total Reattachment of Retina | 19/23 patients (82.6%) |
Recurrence of Retinal Detachment | 3/23 patients (13.0%) |
Lost to Follow-up | 1/23 patients (4.3%) |
Mean Duration of Tamponade | 76 days (range: 35-202 days) |
Mean Follow-up Post-Removal | 97 days (range: 48-169 days) |
Cataract Formation/Progression | 9/10 phakic eyes (90%) |
High Intraocular Pressure | 2/23 patients (8.7%) |
Dispersion into Droplets | At least 12/23 patients (52.2%) |
Future Research Directions
While 1-(Perfluorohexyl)octane has demonstrated promising results in both dry eye disease treatment and as an internal tamponade agent in retinal surgery, several areas warrant further investigation to fully realize its therapeutic potential.
Future research priorities include:
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Long-term efficacy and safety studies to evaluate extended use outcomes
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Comparative effectiveness research against established treatments for dry eye disease
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Detailed investigations into the molecular mechanisms of action
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Exploration of potential applications in additional ocular conditions
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Development of optimized formulations and delivery systems
Current literature highlights the need for well-designed, non-sponsored randomized controlled trials to thoroughly investigate the impact of 1-(Perfluorohexyl)octane on tear film break-up time, meibomian gland dysfunction scores, and Schirmer test values . Such studies would strengthen the evidence base and help define the optimal positioning of this compound in clinical practice.
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